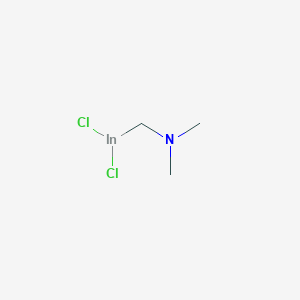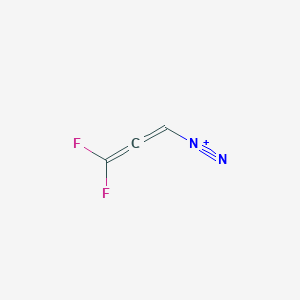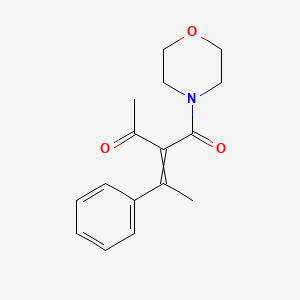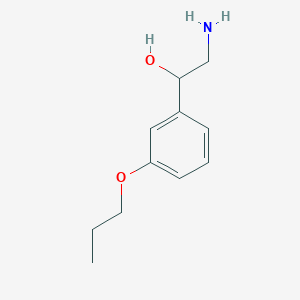
1-(Dichloroindiganyl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloroindiganyl)-N,N-dimethylmethanamine is a synthetic organic compound characterized by its unique chemical structure and properties. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its molecular structure includes a dichloroindiganyl moiety attached to an N,N-dimethylmethanamine group, which contributes to its distinctive reactivity and functionality.
Vorbereitungsmethoden
The synthesis of 1-(Dichloroindiganyl)-N,N-dimethylmethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichloroindiganyl Moiety: This step involves the chlorination of indigo to introduce chlorine atoms at specific positions, forming the dichloroindiganyl intermediate.
Attachment of N,N-Dimethylmethanamine: The dichloroindiganyl intermediate is then reacted with N,N-dimethylmethanamine under controlled conditions to form the final compound.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. These methods may also include purification steps like recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
1-(Dichloroindiganyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichloroindiganyl moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Dichloroindiganyl)-N,N-dimethylmethanamine has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Wirkmechanismus
The mechanism of action of 1-(Dichloroindiganyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The dichloroindiganyl moiety can interact with enzymes and receptors, modulating their activity. The N,N-dimethylmethanamine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Dichloroindiganyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1-(Chloroindiganyl)-N,N-dimethylmethanamine: This compound has a similar structure but with only one chlorine atom, leading to differences in reactivity and applications.
1-(Dichloroindiganyl)-N,N-diethylmethanamine:
This compound derivatives: Various derivatives with different substituents on the dichloroindiganyl moiety can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
917601-94-6 |
|---|---|
Molekularformel |
C3H8Cl2InN |
Molekulargewicht |
243.82 g/mol |
IUPAC-Name |
1-dichloroindiganyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H8N.2ClH.In/c1-4(2)3;;;/h1H2,2-3H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
DOVAHVMSYIZVFC-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)C[In](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)

![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)


![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)

![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
